
ODM-203
Übersicht
Beschreibung
ODM-203 is a novel small-molecule compound that selectively inhibits both the fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR) families . These receptors play crucial roles in various physiological processes, including angiogenesis, tissue repair, and bone development. Alterations in FGFR and upregulation of VEGFR are often observed in cancer, correlating with disease progression and unfavorable survival.
Wissenschaftliche Forschungsanwendungen
ODM-203 hat in verschiedenen wissenschaftlichen Bereichen Interesse geweckt:
Krebsforschung: this compound zeigt eine starke Antitumoraktivität in FGFR-abhängigen Xenograft-Modellen und angiogenen Xenograft-Modellen.
Immunmodulation: Interessanterweise korreliert this compound mit der Immunmodulation im Tumormikromilieu.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die gleichzeitige Hemmung von FGFR- und VEGFR-Kinasen. Durch die gezielte Ansprache dieser Rezeptoren stört es die Angiogenese, das Tumorwachstum und die Immunfluchtwege. Weitere Studien sind erforderlich, um die genauen molekularen Zielstrukturen und nachgeschalteten Signalwege aufzuklären, die von this compound beeinflusst werden.
Wirkmechanismus
Target of Action
ODM-203 is a selective and equipotent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) . These receptors are tyrosine kinases that play crucial roles in various physiological processes, including embryonic development, tissue repair, angiogenesis, bone development, and regulation of phosphate homeostasis .
Mode of Action
This compound inhibits FGFR and VEGFR family kinases selectively and with equal potency in the low nanomolar range . The binding of FGF to FGFR leads to receptor dimerization and subsequent activation of downstream signaling pathways . This compound suppresses this signaling, thereby inhibiting the proliferation of FGFR-dependent cell lines .
Biochemical Pathways
Alterations in the gene encoding for FGFR and upregulation of VEGFR are often found in cancer, correlating with disease progression and unfavorable survival . FGFR and VEGFR signaling synergistically promote tumor angiogenesis . This compound’s inhibition of these receptors disrupts these pathways, thereby suppressing tumor growth and angiogenesis .
Pharmacokinetics
, it has been shown to exhibit strong antitumor activity in both FGFR-dependent xenograft models and in an angiogenic xenograft model at similar well-tolerated doses. This suggests that this compound has favorable bioavailability and distribution characteristics.
Result of Action
This compound shows strong antitumor activity in both FGFR-dependent and angiogenic xenograft models . It also inhibits metastatic tumor growth in a highly angiogenesis-dependent kidney capsule syngenic model . Interestingly, potent antitumor activity in the subcutaneous syngenic model correlated well with immune modulation in the tumor microenvironment, as indicated by a marked decrease in the expression of immune checkpoints PD-1 and PD-L1 on CD8 T cells and NK cells, and increased activation of CD8 T cells .
Action Environment
The environment in which this compound operates is primarily the tumor microenvironment. The compound’s antitumor activity and efficacy are influenced by factors within this environment, such as the presence of FGFR and VEGFR, the state of angiogenesis, and the immune landscape
Biochemische Analyse
Biochemical Properties
ODM-203 inhibits FGFR and VEGFR family kinases selectively and with equal potency in the low nanomolar range (IC50 6–35 nmol/L) in biochemical assays . The binding of FGF to FGFR leads to receptor dimerization and subsequent activation of downstream signaling pathways .
Cellular Effects
In cellular assays, this compound inhibits VEGFR-induced tube formation (IC50 33 nmol/L) with similar potency as it inhibits proliferation in FGFR-dependent cell lines (IC50 50–150 nmol/L) . It suppresses FGFR and VEGFR signaling with similar potency .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting both the FGFR and VEGFR family kinases . This leads to an inhibition of VEGFR- and FGFR-mediated signaling, thereby inhibiting angiogenesis and cell proliferation in tumor cells overexpressing VEGFR and/or FGFR .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo, this compound shows strong antitumor activity in both FGFR-dependent xenograft models and in an angiogenic xenograft model at similar well-tolerated doses .
Vorbereitungsmethoden
The synthetic routes for ODM-203 have not been explicitly disclosed in the available literature. it is synthesized through specific chemical reactions to achieve its unique structure. Industrial production methods are proprietary, but research laboratories typically employ organic synthesis techniques to obtain this compound.
Analyse Chemischer Reaktionen
ODM-203 unterliegt verschiedenen Reaktionstypen, darunter Oxidation, Reduktion und Substitution. Während spezifische Reagenzien und Bedingungen nicht öffentlich bekannt gegeben werden, deutet seine Wirksamkeit als FGFR- und VEGFR-Inhibitor auf Wechselwirkungen mit wichtigen funktionellen Gruppen hin. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, beinhalten wahrscheinlich Modifikationen am Grundgerüst von this compound.
Vergleich Mit ähnlichen Verbindungen
Obwohl spezifische Vergleiche begrenzt sind, liegt die Einzigartigkeit von ODM-203 in seiner ausgeglichenen Hemmung sowohl der FGFR- als auch der VEGFR-Familie. Ähnliche Verbindungen umfassen andere FGFR-Inhibitoren (z. B. Erdafitinib, Infratinib) und VEGFR-Inhibitoren (z. B. Sorafenib, Pazopanib). this compound’s Dual Targeting zeichnet es als eine potenzielle multi-targeted Therapie aus .
Eigenschaften
IUPAC Name |
N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCBQXPTQSTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430723-35-5 | |
| Record name | ODM-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430723355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ODM-203 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ODM-203 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7HJ4D4CRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
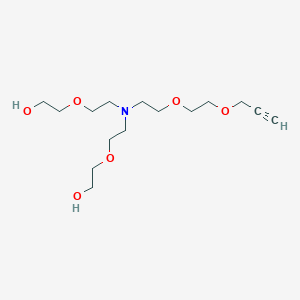
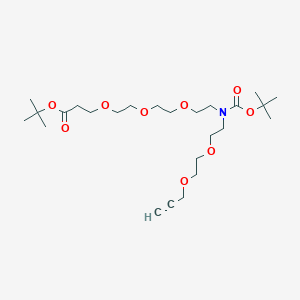
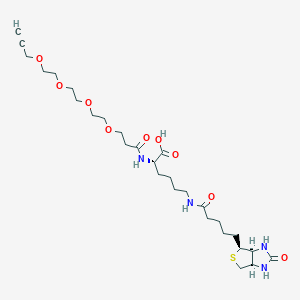
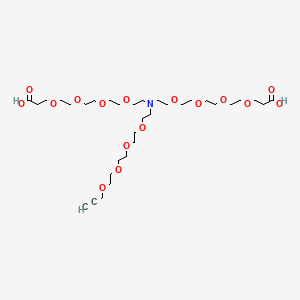

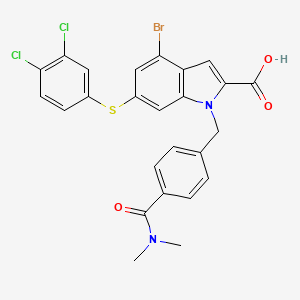

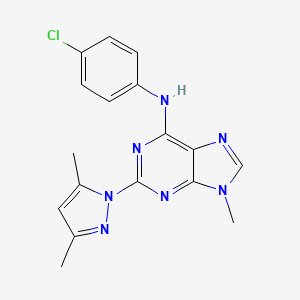

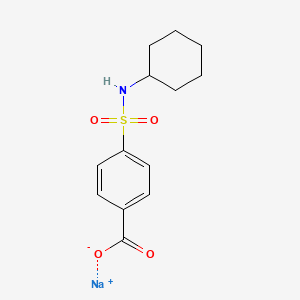
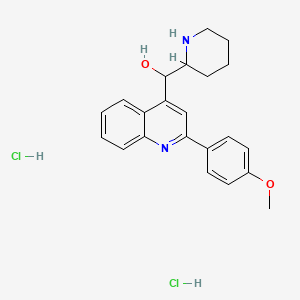
![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)
